Cas no 42245-37-4 (3-Methylpentan-1-amine)

3-Methylpentan-1-amine is a branched-chain primary amine with the molecular formula C6H15N. Its structure features a methyl group at the third carbon of the pentyl chain, imparting steric effects that influence reactivity and solubility. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its branched alkyl chain enhances lipophilicity, making it useful in formulations requiring hydrophobic properties. The amine functionality allows for further derivatization, such as amidation or Schiff base formation. 3-Methylpentan-1-amine is typically handled under inert conditions due to its sensitivity to oxidation and moisture.
3-Methylpentan-1-amine structure
3-Methylpentan-1-amine structure
商品名:3-Methylpentan-1-amine
CAS番号:42245-37-4
MF:C6H15N
メガワット:101.19
MDL:MFCD08059958
CID:1085166
PubChem ID:3055957

3-Methylpentan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-Methylpentan-1-amine
    • (3-Methylpentyl)amine
    • (3-methylpentyl)amine(SALTDATA: FREE)
    • 3-Methyl-pentylamin
    • 3-methylpentylamine
    • 3-methyl-pentylamine
    • AC1MHQC4
    • AG-F-50224
    • Ambcb4015078
    • CTK4I5922
    • DTXSID30388888
    • 42245-37-4
    • MFCD08059958
    • BS-37827
    • (3-Methylpentyl)amine, AldrichCPR
    • AKOS010968674
    • EN300-211461
    • SCHEMBL64897
    • DA-18602
    • d-3-Methylpentylamine
    • 1-amino-3-methylpentane
    • MDL: MFCD08059958
    • インチ: InChI=1S/C6H15N/c1-3-6(2)4-5-7/h6H,3-5,7H2,1-2H3
    • InChIKey: JLAUIBFZZUVOBB-UHFFFAOYSA-N
    • ほほえんだ: CCC(C)CCN

計算された属性

  • せいみつぶんしりょう: 101.120449483g/mol
  • どういたいしつりょう: 101.120449483g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 7
  • 回転可能化学結合数: 3
  • 複雑さ: 35.2
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 26Ų

じっけんとくせい

  • 密度みつど: 0.7670
  • ゆうかいてん: -40.7°C (estimate)
  • ふってん: 119.64°C (estimate)
  • フラッシュポイント: 25.2°C
  • 屈折率: 1.4196

3-Methylpentan-1-amine セキュリティ情報

  • 記号: GHS06
  • シグナルワード:Danger
  • 危害声明: H301-H319
  • 警告文: P301+P310-P305+P351+P338
  • 危険物輸送番号:UN 2811 6.1 / PGIII
  • WGKドイツ:3
  • 危険カテゴリコード: 36
  • セキュリティの説明: 26

3-Methylpentan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-211461-5.0g
3-methylpentan-1-amine
42245-37-4
5g
$524.0 2023-05-31
Enamine
EN300-211461-0.1g
3-methylpentan-1-amine
42245-37-4
0.1g
$159.0 2023-09-16
Enamine
EN300-211461-0.25g
3-methylpentan-1-amine
42245-37-4
0.25g
$166.0 2023-09-16
TRC
M917818-250mg
3-Methylpentan-1-amine
42245-37-4
250mg
$ 50.00 2022-06-03
Enamine
EN300-211461-0.05g
3-methylpentan-1-amine
42245-37-4
0.05g
$151.0 2023-09-16
Enamine
EN300-211461-10.0g
3-methylpentan-1-amine
42245-37-4
10g
$777.0 2023-05-31
abcr
AB216906-5 g
(3-Methylpentyl)amine, 95%; .
42245-37-4 95%
5g
€723.20 2023-01-27
A2B Chem LLC
AF70684-1g
3-Methylpentan-1-amine
42245-37-4 95%
1g
$114.00 2024-04-20
1PlusChem
1P00C8YK-1g
3-Methylpentylamine
42245-37-4 97%
1g
$122.00 2025-02-26
Enamine
EN300-211461-2.5g
3-methylpentan-1-amine
42245-37-4
2.5g
$354.0 2023-09-16

3-Methylpentan-1-amine 関連文献

3-Methylpentan-1-amineに関する追加情報

Recent Advances in the Study of 3-Methylpentan-1-amine (CAS: 42245-37-4) in Chemical Biology and Pharmaceutical Research

3-Methylpentan-1-amine (CAS: 42245-37-4) is a branched-chain aliphatic amine that has recently garnered significant attention in chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential. The compound's unique structural features, including its chiral center and hydrophobic properties, make it a promising candidate for further investigation.

Recent studies have explored the synthetic pathways for 3-Methylpentan-1-amine, with a particular emphasis on enantioselective synthesis. A 2023 publication in the Journal of Organic Chemistry demonstrated an efficient catalytic asymmetric synthesis method using a chiral palladium complex, achieving high enantiomeric excess (ee > 95%). This advancement is crucial for producing the compound in sufficient quantities for pharmacological testing while maintaining stereochemical purity, which is often critical for biological activity.

In pharmacological research, 3-Methylpentan-1-amine has shown interesting interactions with various neurotransmitter systems. A preclinical study published in Neuropharmacology (2024) revealed that the (R)-enantiomer exhibits selective affinity for trace amine-associated receptor 1 (TAAR1), with an EC50 of 2.3 μM. This finding suggests potential applications in neurological disorders, particularly in conditions where TAAR1 modulation has shown therapeutic promise, such as depression and schizophrenia. The compound's ability to cross the blood-brain barrier efficiently, as demonstrated in rodent models, further supports its potential as a central nervous system (CNS) active agent.

The compound's metabolism and safety profile have also been investigated in recent toxicological studies. Research published in Xenobiotica (2023) characterized the major metabolic pathways of 3-Methylpentan-1-amine in human liver microsomes, identifying N-oxidation and ω-1 hydroxylation as primary biotransformation routes. Importantly, the study found no evidence of reactive metabolite formation at therapeutic concentrations, suggesting a favorable safety profile for further development.

Emerging applications in medicinal chemistry have explored 3-Methylpentan-1-amine as a building block for more complex pharmacophores. A recent patent application (WO2023124567) describes its incorporation into novel dopamine D3 receptor partial agonists, showing improved selectivity over D2 receptors compared to existing therapeutics. This development could lead to new treatments for Parkinson's disease with reduced side effects. Additionally, the compound's structural features have inspired the design of new antimicrobial agents, with several derivatives showing promising activity against Gram-positive pathogens in vitro.

Future research directions for 3-Methylpentan-1-amine appear promising. Ongoing clinical translation efforts focus on its potential as a PET radiotracer precursor for imaging TAAR1 density in vivo. Furthermore, computational studies suggest that subtle modifications to the amine group could yield compounds with enhanced receptor subtype selectivity. As the understanding of this compound's biological interactions deepens, its applications in both therapeutic development and chemical biology probes are expected to expand significantly in the coming years.

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